An In-depth Technical Guide to (2-Methoxypyrimidin-5-yl)boronic Acid: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to (2-Methoxypyrimidin-5-yl)boronic Acid: A Key Building Block in Modern Drug Discovery
Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry
The incorporation of boron-containing moieties into small molecules has revolutionized modern medicinal chemistry. Boronic acids, in particular, have emerged from being niche reagents to indispensable tools in the synthesis of complex pharmaceutical agents.[1][2] Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[3] Among the vast arsenal of available boronic acids, heteroaryl derivatives are of paramount importance due to the prevalence of heterocyclic scaffolds in a multitude of clinically approved drugs.
This technical guide provides a comprehensive overview of (2-Methoxypyrimidin-5-yl)boronic acid , a key building block for the introduction of the methoxypyrimidine motif. We will delve into its structure, properties, synthesis, and reactivity, with a particular focus on its application in the synthesis of biologically active compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile reagent.
Molecular Structure and Physicochemical Properties
(2-Methoxypyrimidin-5-yl)boronic acid is a stable, solid compound that serves as a valuable precursor in organic synthesis. Its structure features a pyrimidine ring substituted with a methoxy group at the 2-position and a boronic acid functional group at the 5-position.
Structural Characterization
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Chemical Name: (2-Methoxypyrimidin-5-yl)boronic acid
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CAS Number: 628692-15-9[4]
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Molecular Formula: C₅H₇BN₂O₃[4]
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Molecular Weight: 153.93 g/mol [4]
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Appearance: Light yellow to yellow solid[5]
Caption: Chemical structure of (2-Methoxypyrimidin-5-yl)boronic acid.
Physicochemical Data
The physicochemical properties of boronic acids are crucial for their handling, reactivity, and purification. Below is a summary of the available data for (2-Methoxypyrimidin-5-yl)boronic acid and its pyridine analog, which provides a useful reference.
| Property | Value | Source/Comment |
| Melting Point | 135-140 °C (lit.) | Data for the analogous 2-Methoxypyridine-5-boronic acid.[6] |
| Solubility | Soluble in water. Generally soluble in ethers (e.g., THF, dioxane) and ketones (e.g., acetone); low solubility in hydrocarbons. | [6][7] |
| pKa | ~9 | Typical pKa for aryl boronic acids.[8] |
| Appearance | White to beige/light yellow powder/crystal | [5][6] |
Spectroscopic Data (Predicted)
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrimidine H-4, H-6 | ~8.5 - 9.0 | s |
| Methoxy (-OCH₃) | ~4.0 | s |
| Boronic acid (-B(OH)₂) | Broad singlet, variable | s (br) |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| C-B | ~130 (broad due to quadrupolar relaxation of Boron) |
| C-OMe | ~165 |
| Pyrimidine C-4, C-6 | ~155 - 160 |
| Methoxy C | ~55 |
Synthesis and Stability
The synthesis of (2-Methoxypyrimidin-5-yl)boronic acid is typically achieved through a well-established organometallic route. Understanding its stability is also critical for successful application in subsequent reactions.
Synthetic Protocol
The most common laboratory-scale synthesis involves a lithium-halogen exchange reaction on a suitable precursor, 2-methoxy-5-bromopyrimidine, followed by quenching with a borate ester.[9][10]
Caption: General synthetic workflow for (2-Methoxypyrimidin-5-yl)boronic acid.
Step-by-Step Methodology: Synthesis of (2-Methoxypyrimidin-5-yl)boronic acid [9][10]
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Precursor Synthesis (if not commercially available): 2-Bromo-5-methoxypyrimidine can be synthesized from 2-amino-5-methoxypyrimidine via a Sandmeyer-type reaction using hydrobromic acid, bromine, and sodium nitrite at low temperatures.[4]
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Reaction Setup: To a solution of 2-methoxy-5-bromopyrimidine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C.
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Lithiation: Slowly add n-butyllithium (n-BuLi) in hexanes (1.1-1.2 equiv.) to the cooled solution, maintaining the temperature at -78 °C. The formation of the aryllithium intermediate is typically rapid.
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Borylation: After a short stirring period (e.g., 15-30 minutes), add triisopropyl borate (B(Oi-Pr)₃, 1.2-1.5 equiv.) dropwise to the reaction mixture, again keeping the temperature at -78 °C.
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Warm-up and Quench: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
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Hydrolysis: Carefully quench the reaction by pouring it into an acidic aqueous solution (e.g., 1 M HCl). Stir vigorously for 30-60 minutes to hydrolyze the boronate ester.
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Work-up and Isolation: Adjust the pH of the aqueous layer to be slightly acidic to neutral (pH ~5-7) to precipitate the boronic acid. The product can be collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization if necessary.
Stability and Handling
Heteroaryl boronic acids, particularly those with electron-deficient rings or nitrogen atoms adjacent to the boronic acid group, can be prone to decomposition.
-
Protodeboronation: This is a common decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of moisture and at non-optimal pH.[11][12]
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Oxidative Instability: Boronic acids can be susceptible to oxidation, particularly in solution.[13]
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Storage: For long-term stability, it is recommended to store (2-Methoxypyrimidin-5-yl)boronic acid as a solid in a cool, dry place under an inert atmosphere. For solutions, storage at low temperatures (-20 °C to -80 °C) is advised.[5]
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Stabilized Alternatives: For particularly challenging applications where stability is a concern, the corresponding boronate esters, such as the pinacol or N-methyliminodiacetic acid (MIDA) esters, can offer enhanced stability and are often used as "slow-release" forms of the boronic acid in cross-coupling reactions.[14]
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of (2-Methoxypyrimidin-5-yl)boronic acid is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or heteroaryl halides. This reaction is a cornerstone of modern synthetic chemistry for the construction of biaryl and heteroaryl-aryl scaffolds, which are prevalent in many drug molecules.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Considerations: The "Why" Behind the "How"
The success of a Suzuki-Miyaura coupling hinges on a delicate interplay between the catalyst, ligand, base, and solvent. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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The Role of the Base: The base is crucial for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the pyrimidinyl group to the palladium center during transmetalation.[2] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).
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The Choice of Ligand: The ligand stabilizes the palladium catalyst and influences its reactivity. For electron-deficient heteroaryl boronic acids like (2-Methoxypyrimidin-5-yl)boronic acid, bulky and electron-rich phosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are often employed. These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[15][16]
-
Solvent System: A mixture of an organic solvent (e.g., THF, dioxane) and water is commonly used. The organic solvent solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Field-Proven Application: Synthesis of Anti-Tumor Isoquinoline Ketone Derivatives
A recent study by Choi et al. (2022) highlights the practical application of (2-Methoxypyrimidin-5-yl)boronic acid in the synthesis of novel (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones, which were evaluated for their anti-tumor activity.[15]
Experimental Protocol: [15]
-
Reaction Setup: In a reaction vessel, combine (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1.0 equiv.), (2-methoxypyrimidin-5-yl)boronic acid (1.2 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equiv.), SPhos (0.1 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Solvent Addition: Add a degassed mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.
This application demonstrates the successful use of (2-Methoxypyrimidin-5-yl)boronic acid to introduce a key pharmacophore, leading to the discovery of compounds with potential therapeutic value.[15]
Safety and Handling
As with all chemical reagents, proper safety precautions should be observed when handling (2-Methoxypyrimidin-5-yl)boronic acid.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[4]
-
GHS Pictograms: GHS07 (Exclamation mark).[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid dust formation and inhalation. Ensure adequate ventilation. Wash hands thoroughly after handling.
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth.
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Conclusion
(2-Methoxypyrimidin-5-yl)boronic acid is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its ability to participate efficiently in Suzuki-Miyaura cross-coupling reactions allows for the straightforward introduction of the 2-methoxypyrimidine moiety, a common feature in many biologically active compounds. A thorough understanding of its synthesis, properties, reactivity, and handling, as detailed in this guide, will enable researchers to effectively utilize this reagent in the development of novel therapeutics and other advanced materials.
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